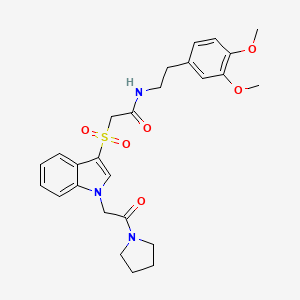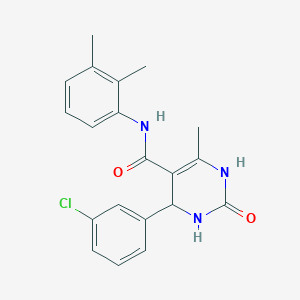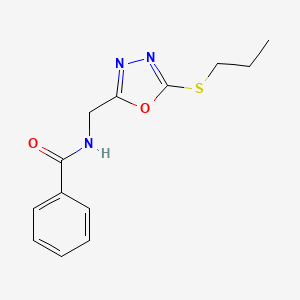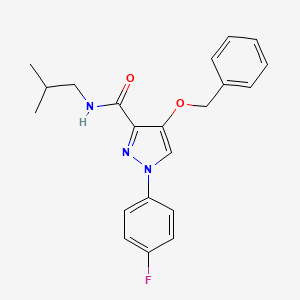
2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a methoxyphenyl group
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide” are currently unknown. The compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
Compounds with similar structures, such as thiazole derivatives, have been found to inhibit type iii secretion in gram-negative bacteria
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its structural similarity to other thiazole derivatives, it could potentially have antimicrobial or antiviral effects
Métodos De Preparación
The synthesis of 2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves a coupling reaction, such as Suzuki or Stille coupling, to attach the thiophene ring to the thiazole core.
Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions where the methoxyphenyl group is introduced to the thiazole-thiophene intermediate.
Final acetamide formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the thiazole or thiophene rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxyphenyl group or the thiophene ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Aplicaciones Científicas De Investigación
2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Comparación Con Compuestos Similares
Similar compounds to 2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide include:
Salicylidene acylhydrazides: Known for their antibacterial properties, these compounds share structural similarities with the thiazole ring.
Imidazo[2,1-b]thiazole derivatives: These compounds are studied for their antimycobacterial activity and share the thiazole core structure.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These are explored for their potential as anti-tubercular agents and also feature a thiazole ring.
The uniqueness of this compound lies in its combination of the methoxyphenyl, thiophene, and thiazole moieties, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S3/c1-20-11-4-6-12(7-5-11)22-10-15(19)18-16-17-13(9-23-16)14-3-2-8-21-14/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCXWOHQVFXRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B2997545.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide](/img/structure/B2997547.png)
![3-[Bis(2-methoxyethyl)carbamoyl]benzenesulfonyl fluoride](/img/structure/B2997549.png)
![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2997550.png)

![3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole](/img/structure/B2997553.png)

![2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2997556.png)


![2-Amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2997561.png)
![2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2997562.png)

